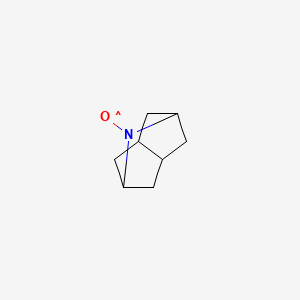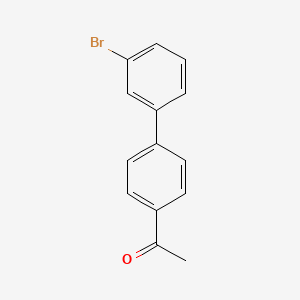
4-Acetyl-3'-bromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3’-bromobiphenyl is an organic compound with the molecular formula C14H11OBr It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyl group at the 4-position and the other phenyl ring is substituted with a bromine atom at the 3’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-bromobiphenyl typically involves the Friedel-Crafts acylation reaction. The process begins with the bromination of biphenyl to obtain 3’-bromobiphenyl. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred and cooled to maintain the reaction conditions .
Industrial Production Methods: While specific industrial production methods for 4-Acetyl-3’-bromobiphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-3’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substituted biphenyl derivatives.
- Carboxylic acids or alcohols from oxidation or reduction of the acetyl group.
- Biaryl compounds from coupling reactions.
Aplicaciones Científicas De Investigación
4-Acetyl-3’-bromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-3’-bromobiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and acetyl functional groups, affecting various biochemical pathways. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
4-Acetyl-4’-bromobiphenyl: Similar structure but with the bromine atom at the 4’-position.
3-Acetyl-4’-bromobiphenyl: Acetyl and bromine groups at different positions on the biphenyl rings.
4-Acetylbiphenyl: Lacks the bromine substitution.
Uniqueness: 4-Acetyl-3’-bromobiphenyl is unique due to the specific positioning of the acetyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .
Propiedades
Número CAS |
5730-89-2 |
|---|---|
Fórmula molecular |
C14H11BrO |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
1-[4-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |
Clave InChI |
NGYZZROGJLFKHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




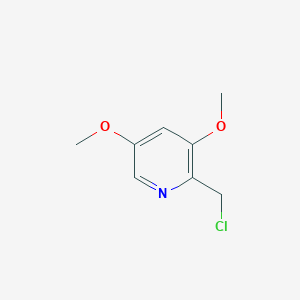
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
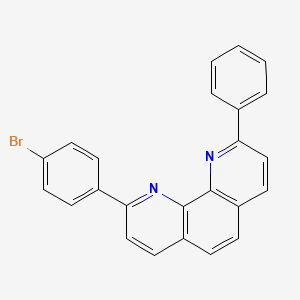
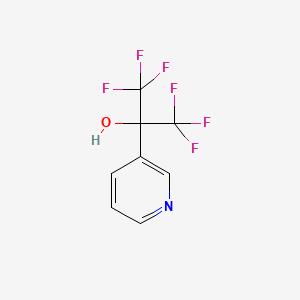
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)

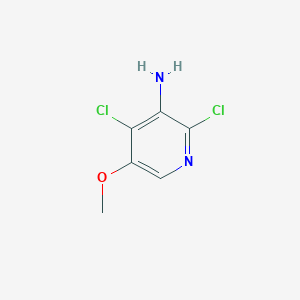
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
